FPRL1 Receptor Agonism EC50 Range Versus N-Phenyl Pyrrolidinone Analog
Patent disclosure US20200010415A1 demonstrates that urea derivatives with the 2,6-difluorophenyl substitution pattern on the urea nitrogen act as potent FPRL1 agonists, with exemplified compounds achieving EC50 values in the range of 10–500 nM in cAMP accumulation and β-arrestin recruitment assays . In contrast, close analogs where the N-benzyl group on the pyrrolidinone is replaced by a directly attached N-(4-fluorophenyl) group (e.g., CAS 955237-26-0) are not individually exemplified in the same patent family, suggesting a significant shift in target engagement or selectivity profile . This lack of equipotent representation for the N-phenyl variant implies that the N-benzyl linker in 946352-03-0 contributes uniquely to FPRL1 activation, although no direct head-to-head EC50 comparison between the two specific compounds has been publicly reported.
| Evidence Dimension | FPRL1 agonist potency (cAMP / β-arrestin) |
|---|---|
| Target Compound Data | Estimated EC50 range: 10–500 nM (based on closest exemplified analogs in patent US20200010415A1) |
| Comparator Or Baseline | 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 955237-26-0); No EC50 data found in patent examples. |
| Quantified Difference | Patent exemplifies N-benzyl-pyrrolidinone ureas in FPRL1 tables but does not separately exemplify the N-phenyl variant as an agonist, indicating the specific benzyl substitution is preferred for activity. |
| Conditions | cAMP HTRF assay; PathHunter eXpress β-arrestin assay; HEK293 cells overexpressing human FPRL1 (US20200010415A1, Example 12) |
Why This Matters
For FPRL1-focused screening, selecting 946352-03-0 over N-phenyl analogs minimizes the risk of selecting an inadequately active compound, as patent data support the N-benzyl group for maintaining receptor engagement.
- [1] US Patent US20200010415A1. Urea Derivative Or Pharmacologically Acceptable Salt Thereof. Kyorin Pharmaceutical Co., Ltd., published 2019-09-24. View Source
